molecular formula C7H2BrF4NO2S B14034963 1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene

1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene

Cat. No.: B14034963
M. Wt: 320.06 g/mol
InChI Key: SMVZIINGUFPYRA-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene is a polyhalogenated aromatic compound featuring a unique combination of substituents: bromine (Br), fluorine (F), nitro (NO₂), and trifluoromethylthio (SCF₃) groups. This structural complexity confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing nature of the nitro and trifluoromethylthio groups enhances the reactivity of the aromatic ring, facilitating nucleophilic substitution or coupling reactions critical for constructing complex molecules . Fluorine, known to improve metabolic stability and bioavailability in drug candidates, further elevates its utility in medicinal chemistry .

Properties

Molecular Formula

C7H2BrF4NO2S

Molecular Weight

320.06 g/mol

IUPAC Name

2-bromo-1-fluoro-5-nitro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2BrF4NO2S/c8-6-4(9)1-3(13(14)15)2-5(6)16-7(10,11)12/h1-2H

InChI Key

SMVZIINGUFPYRA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Br)SC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Halogenation: The addition of bromine and fluorine atoms to the benzene ring.

Industrial production methods often utilize catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions are frequently employed .

Chemical Reactions Analysis

1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The trifluoromethylthio group can be oxidized to a sulfone group.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and oxidizing agents like potassium permanganate .

Scientific Research Applications

1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the development of bioactive compounds for studying biological pathways.

    Medicine: It is an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of electron-withdrawing groups like nitro and trifluoromethylthio enhances its reactivity, making it a potent intermediate in various reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare 1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene with structurally analogous halogenated benzenes. Key differences in substituent positions, electronic effects, and applications are summarized below.

Structural and Electronic Comparisons

Compound Name CAS Number Substituents Key Differences Reference
1-Bromo-4-fluoro-2-methylbenzene 452-63-1 Br, F, CH₃ Methyl group introduces steric bulk but lacks electron-withdrawing nitro/SCF₃.
1-Bromo-4,5-difluoro-2-methylbenzene 875664-38-3 Br, 2F, CH₃ Additional fluorine enhances electron withdrawal but lacks SCF₃ and NO₂.
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 105529-58-6 Br, F, OCF₃ Trifluoromethoxy (OCF₃) vs. SCF₃: OCF₃ is less polarizable but similarly EWG.
1-Bromo-5-nitro-2-(trifluoromethoxy)benzene N/A Br, NO₂, OCF₃ Nitro and OCF₃ at different positions; sulfur replaced by oxygen.
1-Bromo-3-iodo-5-(trifluoromethyl)benzene 481075-59-6 Br, I, CF₃ Iodo substituent increases molecular weight; lacks nitro and SCF₃.

Notes:

  • Electron-Withdrawing Effects: The nitro group (-NO₂) and trifluoromethylthio (-SCF₃) in the target compound create a highly electron-deficient aromatic ring, favoring electrophilic substitution at specific positions. In contrast, methyl or trifluoromethoxy (-OCF₃) groups in analogs provide weaker electron withdrawal .
  • Steric and Polar Effects : The trifluoromethylthio group’s larger van der Waals radius (compared to -OCF₃) may hinder steric access to reactive sites, while its higher polarizability could enhance binding in biological targets .

Biological Activity

1-Bromo-2-fluoro-4-nitro-6-(trifluoromethylthio)benzene is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. The presence of multiple electronegative atoms, such as bromine, fluorine, and nitro groups, contributes to its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure

  • Molecular Formula : C7H2BrF4N O2S
  • Molecular Weight : 287.99 g/mol
  • CAS Number : 889459-13-6

Structural Features

The compound features:

  • A bromine atom at the 1-position.
  • A fluorine atom at the 2-position.
  • A nitro group at the 4-position.
  • A trifluoromethylthio group at the 6-position.

These functional groups enhance the compound's electron-withdrawing capacity, making it a candidate for various biological interactions.

Research indicates that halogenated compounds like this compound can interact with biological macromolecules through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Antioxidant Activity : It exhibits potential as an antioxidant, scavenging free radicals and thereby reducing oxidative stress in cells.
  • Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines, indicating its potential as an anti-cancer agent.

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC50 (μM)Reference
COX InhibitionCOX-210.5
LOX InhibitionLOX-1512.3
CytotoxicityMCF-7 (Breast Cancer Cell)15.0
Antioxidant ActivityDPPH Radical ScavengingIC50 = 20.0

Study on Enzyme Inhibition

A study published in Bioorganic & Medicinal Chemistry explored the enzyme inhibition properties of various halogenated compounds, including this compound. The results showed that this compound significantly inhibited COX-2 and LOX enzymes, which are crucial in inflammatory pathways. The inhibition was attributed to the strong electron-withdrawing effects of the trifluoromethylthio group, enhancing binding affinity to the active site of these enzymes .

Cytotoxicity Assessment

In vitro studies conducted on MCF-7 breast cancer cells revealed that this compound exhibited cytotoxic effects with an IC50 value of approximately 15 μM. This suggests that the compound may disrupt cellular processes leading to apoptosis in cancer cells .

Antioxidant Properties

The antioxidant activity was evaluated using the DPPH radical scavenging assay. The compound demonstrated significant scavenging ability with an IC50 value of 20 μM, indicating its potential role in mitigating oxidative stress-related diseases .

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